

CP-868388 Free Base: A Technical Guide for Dyslipidemia Research

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Compound of Interest		
Compound Name:	CP-868388 free base	
Cat. No.:	B1669575	Get Quote

For Researchers, Scientists, and Drug Development Professionals

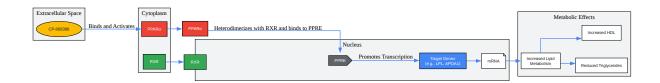
Introduction

CP-868388 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor involved in the regulation of lipid metabolism. As a member of the fibrate class of drugs, CP-868388 has demonstrated significant potential in preclinical studies for the management of dyslipidemia, a condition characterized by abnormal levels of lipids, such as cholesterol and triglycerides, in the blood. This technical guide provides an in-depth overview of CP-868388, its mechanism of action, and its role in dyslipidemia research, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action: PPARα Activation

CP-868388 exerts its lipid-lowering effects by binding to and activating PPARα. PPARα is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.





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Caption: PPARa Signaling Pathway of CP-868388.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data on the efficacy of CP-868388 in preclinical models of dyslipidemia. The data is primarily derived from studies on wild-type and human apoA-I transgenic mice.

In Vitro PPARα Activation	
Parameter	Value
Human PPARα EC50	1 nM
Mouse PPARα EC50	3 nM
Rat PPARα EC50	2 nM
Human PPARy EC50	>10,000 nM
Human PPARδ EC50	>10,000 nM



In Vivo Efficacy in Wild-Type Mice (10 mg/kg/day for 7 days)	
Parameter	% Change from Vehicle
Plasma Triglycerides	-75%
Plasma Total Cholesterol	-20%
Liver Weight	+30%
In Vivo Efficacy in Human ApoA-I Transgenic Mice (10 mg/kg/day for 7 days)	
Parameter	% Change from Vehicle
Plasma HDL Cholesterol	+50%
Plasma Human ApoA-I	+40%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

In Vitro PPARα Transactivation Assay

Objective: To determine the potency and selectivity of CP-868388 for PPAR subtypes.

Methodology:

- Cell Culture: HEK293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.
- Transfection: Cells are transiently transfected with expression vectors for the GAL4 DNAbinding domain fused to the ligand-binding domain of human, mouse, or rat PPARα, or human PPARγ and PPARδ, along with a GAL4-responsive luciferase reporter gene.



- Compound Treatment: Transfected cells are treated with varying concentrations of CP-868388 or a vehicle control for 24 hours.
- Luciferase Assay: Luciferase activity is measured using a commercial luciferase assay system, and the results are normalized to a co-transfected β-galactosidase control.
- Data Analysis: EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

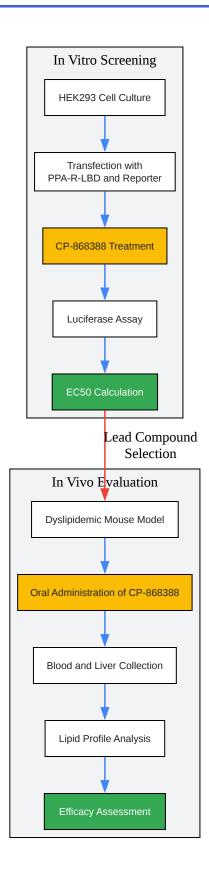
In Vivo Dyslipidemia Mouse Model

Objective: To evaluate the in vivo efficacy of CP-868388 on lipid parameters.

Methodology:

- Animal Model: Male wild-type C57BL/6 mice or human apoA-I transgenic mice are used.
- Acclimation: Animals are acclimated for at least one week before the start of the experiment.
- Compound Administration: CP-868388 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage once daily for 7 days. A vehicle control group is included.
- Blood and Tissue Collection: At the end of the treatment period, animals are fasted overnight, and blood is collected via cardiac puncture. Livers are excised and weighed.
- Biochemical Analysis: Plasma triglycerides, total cholesterol, HDL cholesterol, and human apoA-I (in transgenic mice) are measured using commercially available enzymatic kits.





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